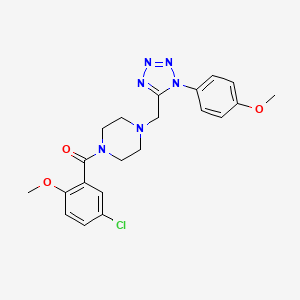

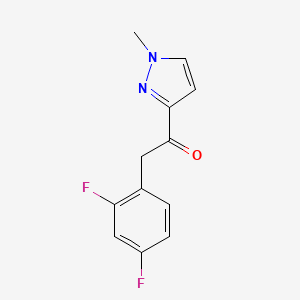

![molecular formula C14H10N2O3 B2559090 3-[(2-Methylimidazolyl)carbonyl]chromen-2-one CAS No. 868153-24-6](/img/structure/B2559090.png)

3-[(2-Methylimidazolyl)carbonyl]chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of coumarin derivatives, such as 3-[(2-Methylimidazolyl)carbonyl]chromen-2-one, involves various methods and techniques. These derivatives can be obtained from different starting materials with various methods but with big differences in yield . For instance, 2-Oxo-2H-chromene-3-carbonyl chlorides were reacted with 4-dimethylaminopyridine or substituted ethiols to obtain certain compounds .Molecular Structure Analysis

The molecular structure of 3-[(2-Methylimidazolyl)carbonyl]chromen-2-one consists of a chromone backbone. The compound has a molecular formula of C14H10N2O3 and a molecular weight of 254.245.Chemical Reactions Analysis

Carbonyl-containing metabolites, such as 3-[(2-Methylimidazolyl)carbonyl]chromen-2-one, widely exist in biological samples and have important physiological functions. Accurate and sensitive quantitative analysis of these metabolites is crucial to provide insight into metabolic pathways as well as disease mechanisms .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-[(2-Methylimidazolyl)carbonyl]chromen-2-one include a molecular weight of 318.3 g/mol, a topological polar surface area of 69.7 Ų, and a complexity of 590 .Applications De Recherche Scientifique

Synthetic Protocols and Chemical Properties

Synthetic Protocols 6H-Benzo[c]chromen-6-ones, which share a structural similarity with 3-[(2-Methylimidazolyl)carbonyl]chromen-2-one, are pivotal in pharmacology due to their presence in secondary metabolites. The synthetic procedures for these compounds are diverse and intricate, involving techniques like Suzuki coupling reactions, lactonization, and reactions with 1,3-bis(silylenol ethers). Some methods stand out for their efficiency and simplicity, especially those utilizing Michael acceptor reactions with 1,3- and 1,5-dicarbonyl compounds (Mazimba, 2016).

Chemical Properties and Reactions The chemical attributes of the 2H-chromen-2-one core, a part of the coumarin structure, are instrumental in their interaction with enzymes and receptors. This interaction is facilitated by the aromatic ring and the lactone ring of the core, enabling various types of bonding and interactions. Moreover, the planarity of the system and the possibility of radical delocalization in the 2H-chromen-2-one nucleus contribute to the antioxidant properties of coumarins, acting as free radical scavengers. However, the exact role of each structural element in these interactions and reactions remains a subject of ongoing research (Torres et al., 2014).

Applications in Food Science and Environmental Purification

Methylglyoxal in Foods Methylglyoxal, a carbonyl compound like 3-[(2-Methylimidazolyl)carbonyl]chromen-2-one, is notable in food science due to its formation during thermal processing. While it contributes to aroma by reacting with amino acids, its role as a precursor for toxins such as advanced glycation end products is of significant concern. The complex interplay of its formation, transformation, and interaction with dietary ingredients like amino acids and phenolic compounds necessitates a nuanced understanding, especially considering its implications for food safety and quality (Zheng et al., 2020).

Photocatalysts in Environmental Purification Graphitic carbon nitride (g-C3N4) based nanocomposites, enhanced with carbon dots (CDs), have shown potential in photocatalytic applications such as CO2 photoreduction, water splitting, and contaminant elimination. These nanocomposites, by addressing the limitations of g-C3N4 such as fast recombination of photoinduced charges and poor visible light harvesting, present a promising avenue in environmental purification and energy generation (Asadzadeh-Khaneghah & Habibi-Yangjeh, 2020).

Orientations Futures

The future directions for 3-[(2-Methylimidazolyl)carbonyl]chromen-2-one could involve further exploration of its synthesis methods, chemical reactions, and potential applications in the development of new drugs . More research is needed to fully understand its mechanism of action and potential therapeutic benefits.

Propriétés

IUPAC Name |

3-(2-methylimidazole-1-carbonyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3/c1-9-15-6-7-16(9)13(17)11-8-10-4-2-3-5-12(10)19-14(11)18/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRFAMBRKZZLHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C(=O)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-methyl-1H-imidazole-1-carbonyl)-2H-chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-morpholinoethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2559013.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2559016.png)

![2-{(E)-[(2,5-difluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2559017.png)

![4-[[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2559020.png)

![N-[(5-Thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]but-2-ynamide](/img/structure/B2559024.png)

![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2559026.png)

![3,5-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)isoxazole-4-carboxamide](/img/structure/B2559028.png)